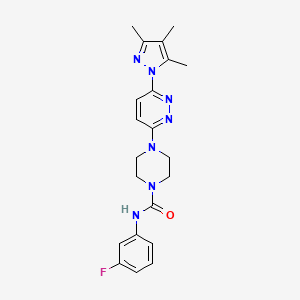
N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a piperazine core linked to a pyridazine and pyrazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar in structure to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical species generation .
Antiplatelet Activity
This compound has been investigated for its potential as a P2Y12 receptor antagonist, which is crucial for platelet aggregation inhibition. In vitro studies demonstrated that it could effectively inhibit ADP-induced platelet aggregation, suggesting its utility in preventing thrombotic events . The selectivity and potency of such compounds make them promising candidates for further development in cardiovascular therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Pyrazole Ring : Utilizing 3,4,5-trimethylpyrazole as a key building block.
- Pyridazine Attachment : Achieved through coupling reactions with appropriate electrophiles.
- Final Carboxamide Formation : Involves the reaction of the piperazine derivative with carboxylic acid derivatives.
The purity and structural integrity are confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in Antibiotics evaluated various pyrazole derivatives against ESKAPE pathogens, revealing that compounds with similar scaffolds to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
Case Study 2: Platelet Aggregation Inhibition
In a pharmacological study assessing novel P2Y12 antagonists, this compound was found to significantly reduce platelet aggregation in vitro at concentrations as low as 0.5 µM. This effect was attributed to its high affinity for the P2Y12 receptor compared to existing antiplatelet agents .
Research Findings Summary Table
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21(30)23-18-6-4-5-17(22)13-18/h4-8,13H,9-12H2,1-3H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQBNRJRELXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













